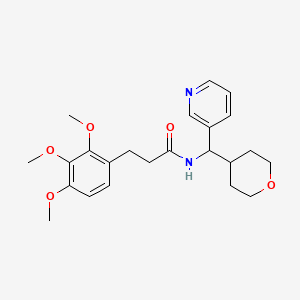

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide

Description

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide is a synthetic propanamide derivative featuring a pyridine ring linked to a tetrahydro-2H-pyran-4-ylmethyl group and a 2,3,4-trimethoxyphenyl substituent. The tetrahydro-2H-pyran group may enhance metabolic stability compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name |

N-[oxan-4-yl(pyridin-3-yl)methyl]-3-(2,3,4-trimethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-27-19-8-6-17(22(28-2)23(19)29-3)7-9-20(26)25-21(16-10-13-30-14-11-16)18-5-4-12-24-15-18/h4-6,8,12,15-16,21H,7,9-11,13-14H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHJIYDIKKYJAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCC(=O)NC(C2CCOCC2)C3=CN=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide is a synthetic compound with potential biological activity. This article reviews its biological properties, synthesis, and implications for medicinal chemistry, drawing from diverse research sources.

Structure

The compound features a complex structure comprising:

- A pyridine ring

- A tetrahydropyran moiety

- An aromatic trimethoxyphenyl group

The molecular formula is with a molecular weight of approximately 358.43 g/mol.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 358.43 g/mol |

| Solubility | Soluble in DMSO |

| Purity | Typically >95% |

Pharmacological Profile

Research indicates that compounds similar to N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide exhibit a range of biological activities:

- Anticancer Activity :

- Antimicrobial Properties :

- Enzyme Inhibition :

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various pyridine derivatives on human cancer cell lines. The results indicated that specific modifications to the pyridine structure enhanced anticancer activity, with IC50 values showing potent inhibition at low concentrations .

Case Study 2: Antimicrobial Activity

Research on pyridine-based compounds revealed their effectiveness against resistant bacterial strains. In vitro studies demonstrated that certain derivatives inhibited bacterial growth significantly more than traditional antibiotics .

The biological activity of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide may involve:

- Receptor Binding : Interaction with specific cellular receptors leading to altered signaling pathways.

- Enzyme Inhibition : Blocking the activity of enzymes critical for cell survival or proliferation.

Synthesis Pathway

The synthesis involves several steps:

- Formation of the Pyridine Derivative : Via alkylation or halogenation reactions.

- Construction of the Tetrahydropyran Ring : Using cyclization techniques with diols.

- Attachment of the Trimethoxyphenyl Group : Achieved through coupling reactions.

Reaction Conditions

| Step | Conditions |

|---|---|

| Pyridine Formation | Alkylation at elevated temperatures |

| Tetrahydropyran Synthesis | Cyclization under acidic conditions |

| Coupling | Use of coupling agents at room temperature |

Comparison with Similar Compounds

Table 1: Comparison with TRPV1 Antagonists

Key Findings :

- The 2,3,4-trimethoxyphenyl group in the target compound is a positional isomer of the 3,4,5-trimethoxyphenyl moieties in antitumor agents (e.g., Compound C, GI₅₀ = 3.16 μM ). This substitution pattern may alter binding interactions in biological targets.

Antitumor Analogs

Trimethoxyphenyl-containing compounds exhibit notable antitumor activity (Table 2).

Table 2: Comparison with Antitumor Agents

Key Findings :

- The 2,3,4-trimethoxy configuration in the target compound and ’s acrylamide may confer distinct solubility or tubulin-binding properties compared to the 3,4,5-trimethoxy isomers in Compound C .

- The tetrahydro-2H-pyran group in the target compound could improve metabolic stability over cyclopentyl or benzyl substituents in analogs .

Structural and Pharmacokinetic Implications

- Tetrahydro-2H-pyran vs. Cycloalkyl Groups : The pyran ring may enhance aqueous solubility compared to cyclopentyl or cyclohexyl groups in TRPV1 antagonists .

- Trimethoxy Positional Isomerism : The 2,3,4-substitution pattern (vs. 3,4,5) could reduce steric hindrance in hydrophobic binding pockets, as seen in tubulin-targeting agents .

Q & A

Basic Research Questions

Q. How can the synthetic yield of this compound be optimized during multi-step reactions?

- Methodology :

- Stepwise purification : Intermediate products (e.g., pyran-protected alcohols or amines) should be purified via column chromatography (silica gel, hexane/EtOAc gradients) to minimize side reactions .

- Anhydrous conditions : Use dry solvents (e.g., dichloromethane, THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive groups like tert-butyldimethylsilyl (TBS) ethers .

- Catalyst optimization : Adjust equivalents of coupling agents (e.g., HATU, EDCI) and bases (e.g., triethylamine) based on reaction monitoring (TLC or LC-MS) .

Q. What spectroscopic techniques are critical for confirming its structural integrity?

- Analytical workflow :

- NMR spectroscopy : Assign ¹H/¹³C NMR peaks using DEPT-135 and HSQC to verify pyran, pyridine, and trimethoxyphenyl moieties. For example, the tetrahydro-2H-pyran methylene protons appear as multiplet signals at δ 3.8–4.2 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .

- IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

- Troubleshooting strategies :

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO may deshield pyridine protons, altering splitting .

- Dynamic processes : Use variable-temperature NMR to detect conformational exchange in the tetrahydro-2H-pyran ring (e.g., chair vs. boat interconversion) .

- NOESY/ROESY : Identify spatial proximity between pyridin-3-yl and trimethoxyphenyl groups to validate stereochemistry .

Q. What experimental designs are suitable for evaluating its bioactivity against kinase targets?

- Assay development :

- In vitro kinase inhibition : Use FRET-based assays (e.g., Z′-LYTE®) with ATP concentrations near Km to assess IC₅₀. Prioritize kinases with homology to structurally related compounds (e.g., pyrimidine derivatives in ) .

- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells, adjusting media pH (6.5–7.4) to account for pyridine’s basicity .

- Selectivity profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How can computational modeling predict its binding affinity for specific receptors?

- In silico workflow :

- Docking simulations : Use AutoDock Vina with receptor structures (PDB: e.g., 3POZ for kinases). Parameterize the ligand’s partial charges via Gaussian09 (B3LYP/6-31G*) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds between the propanamide carbonyl and receptor residues (e.g., Asp86 in EGFR) .

- Free energy calculations : Apply MM-PBSA to rank binding affinities for analogs with modified pyran substituents .

Methodological Notes

- Safety protocols : Store the compound at –20°C in amber vials under argon to prevent oxidation of methoxy groups. Use PPE (nitrile gloves, FFP3 masks) during handling due to potential neurotoxicity .

- Data validation : Cross-reference spectral data with structurally related compounds (e.g., N-phenyl-N-(piperidin-4-yl)propionamide derivatives in ) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.